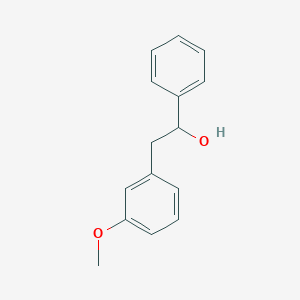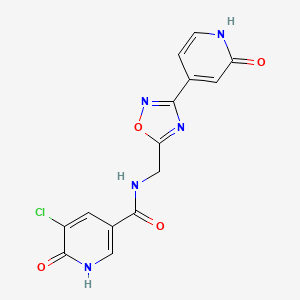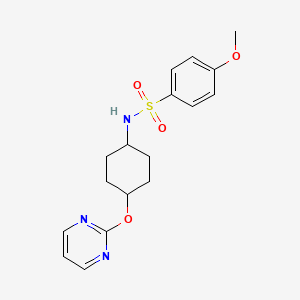
4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, also known as JNJ-39729209, is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use of Related Compounds
Metoclopramide is a compound with demonstrated pharmacological properties, including effects on gastrointestinal motility and antiemetic effects. Although not the exact compound , metoclopramide's research highlights the potential for compounds with specific functional groups (e.g., methoxy groups) to have significant physiological effects. This could suggest avenues for exploring the pharmacological applications of "4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide" in similar domains (Pinder et al., 2012).
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, including their role as tracers for biomass burning and their participation in secondary organic aerosol (SOA) formation, is a critical area of environmental research. By extension, understanding the reactivity and environmental fate of complex compounds with methoxy groups could provide insights into their potential environmental impact and applications in environmental monitoring (Liu, Chen, & Chen, 2022).
Antimicrobial and Anticorrosive Applications
Research on benzofuran derivatives and quinoline compounds has demonstrated significant antimicrobial and anticorrosive properties. These findings suggest that compounds with complex aromatic structures, similar to the one , could have potential applications in developing new antimicrobial agents or anticorrosive materials, highlighting the importance of chemical structure in determining biological activity and material applications (Hiremathad et al., 2015; Verma, Quraishi, & Ebenso, 2020).
Propriétés
IUPAC Name |
4-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-7-9-16(10-8-14)25(21,22)20-13-3-5-15(6-4-13)24-17-18-11-2-12-19-17/h2,7-13,15,20H,3-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTVERDTASMAQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

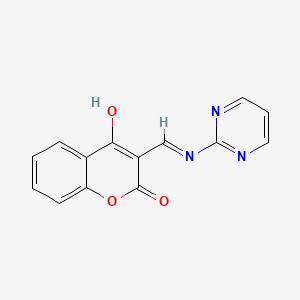

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2413207.png)
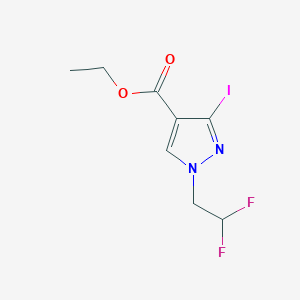
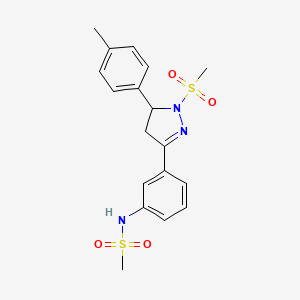


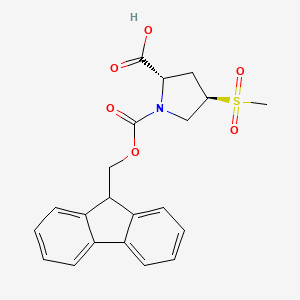
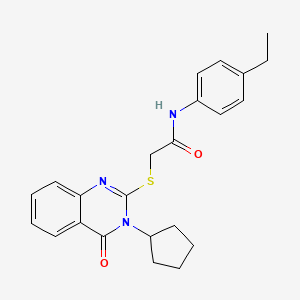
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2413217.png)
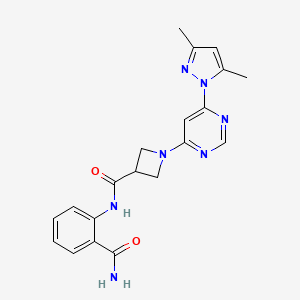
![2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2413220.png)
